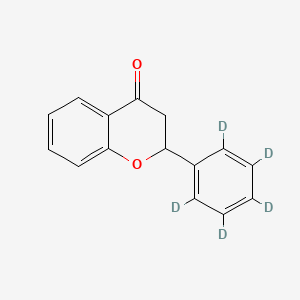

Flavanone-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Flavanone-d5 is a deuterated form of flavanone, a type of flavonoid. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom. This compound is specifically labeled with deuterium, which makes it useful in various scientific studies, particularly in the field of mass spectrometry and metabolic research. The deuterium labeling helps in tracking the compound and understanding its metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Flavanone-d5 can be synthesized through several methods. One common approach involves the condensation of 2’-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization. The deuterium labeling is typically introduced by using deuterated reagents or solvents during the synthesis process. For instance, using deuterated benzaldehyde or performing the reaction in deuterated solvents can result in the incorporation of deuterium atoms into the flavanone structure.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization and chromatography. The use of deuterated reagents in bulk quantities is a key aspect of industrial production.

Análisis De Reacciones Químicas

Types of Reactions: Flavanone-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to flavone-d5 using oxidizing agents such as iodine or palladium catalysts.

Reduction: It can be reduced to dihydrothis compound using reducing agents like sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the flavanone ring.

Common Reagents and Conditions:

Oxidation: Iodine, palladium catalysts.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.

Major Products:

Oxidation: Flavone-d5.

Reduction: Dihydrothis compound.

Substitution: Various substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Flavanone-d5 has numerous applications in scientific research:

Chemistry: Used as a standard in mass spectrometry to study the fragmentation patterns and metabolic pathways of flavonoids.

Biology: Helps in tracing the metabolic fate of flavonoids in biological systems, aiding in the understanding of their bioavailability and metabolism.

Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of flavonoids.

Industry: Employed in the development of functional foods and nutraceuticals, where the stability and metabolic fate of flavonoids are crucial.

Mecanismo De Acción

The mechanism of action of flavanone-d5 involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound exhibits antioxidant properties by scavenging reactive oxygen species and inhibiting oxidative stress.

Enzyme Modulation: It can modulate the activity of enzymes involved in metabolic pathways, such as cytochrome P450 enzymes.

Signal Transduction: this compound can influence signal transduction pathways, affecting cellular processes like apoptosis and cell proliferation.

Comparación Con Compuestos Similares

Flavanone-d5 can be compared with other similar compounds, such as:

Flavone-d5: An oxidized form of this compound, with a double bond between the C2 and C3 positions.

Dihydrothis compound: A reduced form of this compound, lacking the double bond between the C2 and C3 positions.

Naringenin-d5: A hydroxylated derivative of this compound, commonly found in citrus fruits.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis.

Actividad Biológica

Flavanone-d5, a deuterated derivative of flavanone, is a compound of significant interest due to its diverse biological activities. This article explores the biochemical properties, mechanisms of action, and research findings related to this compound, supported by data tables and relevant case studies.

Overview of Flavanones

Flavanones are a subclass of flavonoids, characterized by their polyphenolic structure. They are widely distributed in fruits, vegetables, and beverages and have been associated with various health benefits, including antioxidant, anti-inflammatory, and anticancer properties . The biological activity of flavanones is often linked to their ability to modulate key cellular enzyme functions and influence metabolic pathways.

Target Enzymes

This compound primarily interacts with enzymes such as:

- α-glucosidase

- α-amylase

These interactions inhibit the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels. This mechanism is particularly relevant for managing diabetes.

Biochemical Pathways

This compound plays a crucial role in various biochemical pathways:

- Flavonoid Biosynthesis : It regulates the accumulation of flavonols and anthocyanidins, which are vital for plant growth and stress resistance.

- Cellular Effects : The compound exhibits anti-inflammatory and anticancer activities by influencing gene expression and cellular processes.

Pharmacokinetics

The pharmacokinetic profile of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed, reaching peak plasma concentrations within hours. This rapid absorption is critical for its efficacy in biological systems.

Case Studies

- Neuroprotective Activity : A study evaluated the neuroprotective effects of various flavonoids, including this compound. It was found that compounds with specific hydroxy and methoxy substituents exhibited significant antioxidant activity against oxidative stress models .

- Anti-inflammatory Effects : In vitro studies demonstrated that this compound could counteract pro-inflammatory cytokine secretion induced by oxidative stress. This suggests potential applications in treating inflammatory diseases .

- Anticancer Properties : Research indicated that this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These findings highlight its potential as a therapeutic agent in oncology .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/i1D,2D,3D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONYXWQDUYMKFB-FSTBWYLISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CC(=O)C3=CC=CC=C3O2)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.